molecular formula C15H19NO4 B12477553 1-{[(2,6-Dimethylphenoxy)acetyl]amino}cyclobutanecarboxylic acid

1-{[(2,6-Dimethylphenoxy)acetyl]amino}cyclobutanecarboxylic acid

Cat. No.: B12477553
M. Wt: 277.31 g/mol
InChI Key: BPWGTVRWLOJSPT-UHFFFAOYSA-N
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Description

1-{[(2,6-Dimethylphenoxy)acetyl]amino}cyclobutanecarboxylic acid is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclobutane ring, a phenoxy group, and an acetylamino group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2,6-Dimethylphenoxy)acetyl]amino}cyclobutanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxyacetyl Intermediate: The reaction begins with the acylation of 2,6-dimethylphenol using acetyl chloride in the presence of a base such as pyridine to form 2,6-dimethylphenoxyacetyl chloride.

    Cyclobutanecarboxylic Acid Derivative: The next step involves the reaction of the phenoxyacetyl chloride with cyclobutanecarboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-{[(2,6-Dimethylphenoxy)acetyl]amino}cyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{[(2,6-Dimethylphenoxy)acetyl]amino}cyclobutanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[(2,6-Dimethylphenoxy)acetyl]amino}cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The phenoxy and acetylamino groups allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclobutanecarboxylic acid: Shares the cyclobutane ring but lacks the phenoxy and acetylamino groups.

    2,6-Dimethylphenoxyacetic acid: Contains the phenoxy group but lacks the cyclobutane ring and acetylamino group.

Uniqueness

1-{[(2,6-Dimethylphenoxy)acetyl]amino}cyclobutanecarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

1-[[2-(2,6-dimethylphenoxy)acetyl]amino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-10-5-3-6-11(2)13(10)20-9-12(17)16-15(14(18)19)7-4-8-15/h3,5-6H,4,7-9H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

BPWGTVRWLOJSPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2(CCC2)C(=O)O

Origin of Product

United States

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